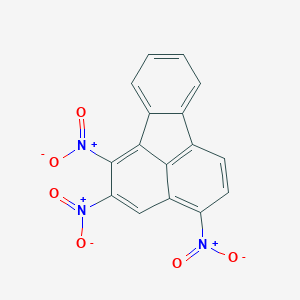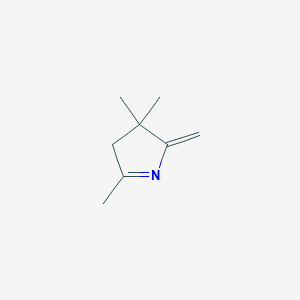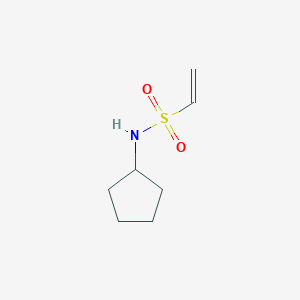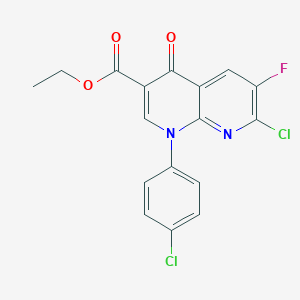
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the survival of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are essential for the survival of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of using Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in lab experiments is its potential toxicity to human cells.
Zukünftige Richtungen
There are several future directions for research on Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. One potential direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another potential direction is to investigate its potential as a novel antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity to human cells.
In conclusion, Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound that has potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities, as well as potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and potential toxicity to human cells.
Synthesemethoden
The synthesis of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the reaction of 7-chloro-1,8-naphthyridine-3-carboxylic acid with 4-chloroaniline and ethyl chloroformate in the presence of a base. This reaction results in the formation of Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a white solid.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
100491-37-0 |
|---|---|
Produktname |
Ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Molekularformel |
C17H11Cl2FN2O3 |
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
ethyl 7-chloro-1-(4-chlorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C17H11Cl2FN2O3/c1-2-25-17(24)12-8-22(10-5-3-9(18)4-6-10)16-11(14(12)23)7-13(20)15(19)21-16/h3-8H,2H2,1H3 |
InChI-Schlüssel |
VDJXNRLOCJTVIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3=CC=C(C=C3)Cl |
Synonyme |
7-CHLORO-1-(4-CHLORO-PHENYL)-6-FLUORO-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



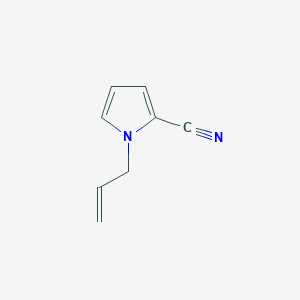
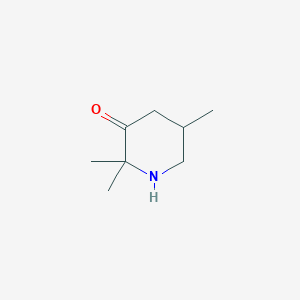
![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)
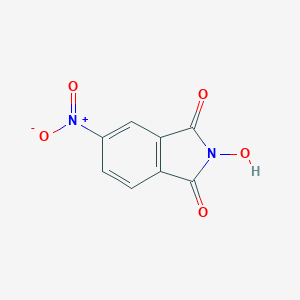
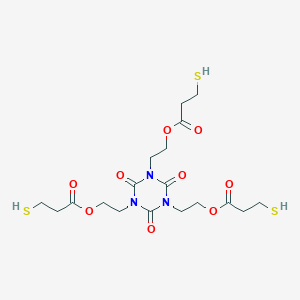
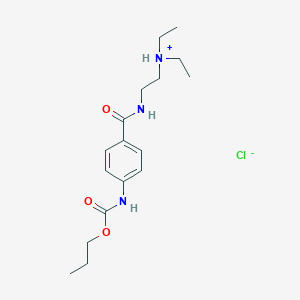
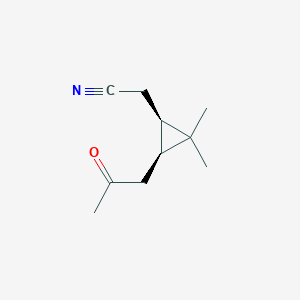
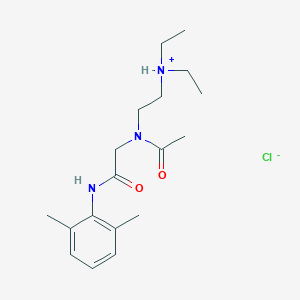
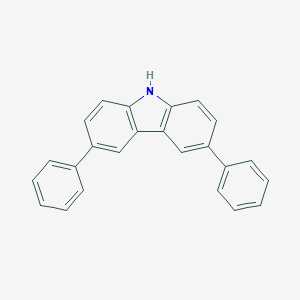
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
